N-(N6-Trifluoroacetyl-L-lysyl)-L-proline
Overview
Description
N-(N6-Trifluoroacetyl-L-lysyl)-L-proline is a peptide analog that has been studied for its potential as a competitive inhibitor of enzymes such as angiotensin-converting enzyme (ACE). While the specific compound N-(N6-Trifluoroacetyl-L-lysyl)-L-proline is not directly mentioned in the provided papers, related compounds have been investigated for their inhibitory properties and could provide insight into the behavior of similar peptide analogs.
Synthesis Analysis
The synthesis of peptide analogs like N-(N6-Trifluoroacetyl-L-lysyl)-L-proline typically involves the formation of peptide bonds between amino acid residues. In the context of the provided papers, although the exact synthesis method for N-(N6-Trifluoroacetyl-L-lysyl)-L-proline is not detailed, similar compounds have been synthesized and shown to be potent inhibitors of ACE. For example, N alpha-[(S)-1-carboxy-3-phenylpropyl]L-alanyl-L-proline and its L-lysyl-L-proline derivative have been synthesized and tested for their inhibitory effects on rabbit lung ACE .
Molecular Structure Analysis
The molecular structure of peptide analogs plays a crucial role in their ability to inhibit enzymes. The presence of specific functional groups, such as the trifluoroacetyl group in N-(N6-Trifluoroacetyl-L-lysyl)-L-proline, can significantly affect the binding affinity to the target enzyme. The papers provided do not directly analyze the molecular structure of N-(N6-Trifluoroacetyl-L-lysyl)-L-proline, but they do suggest that the structure of the peptide bond and the side chains are important for the inhibitory activity .
Chemical Reactions Analysis
Peptide analogs can participate in various chemical reactions, particularly those involving their interaction with enzymes. The provided papers indicate that peptide analogs can form complexes with enzymes such as ACE, and the rate of association and dissociation of these complexes is critical for their inhibitory potency . The specific chemical reactions involving N-(N6-Trifluoroacetyl-L-lysyl)-L-proline are not described, but the principles of enzyme inhibition by peptide analogs are relevant.
Physical and Chemical Properties Analysis
The physical and chemical properties of peptide analogs, including solubility, stability, and pH-dependence, can influence their efficacy as enzyme inhibitors. The provided papers discuss the pH-dependent binding affinity of peptide inhibitors to ACE, suggesting that the protonation state of the inhibitor or ionizations on the enzyme can influence the binding affinity . Additionally, the use of L-proline as a catalyst in water for the synthesis of pyrazole derivatives indicates that the solubility and reactivity of proline derivatives in aqueous environments are favorable for certain chemical reactions .
Scientific Research Applications
Synthesis Process
N-(N6-Trifluoroacetyl-L-lysyl)-L-proline can be synthesized through specific processes. Wu Jian-long and Tang Minhua (2010) describe a method using ethyl trifluoroacetate, formed from ethanol and trifluoroacetic acid, reacting with L-lysine to afford the compound with high yield and purity (Wu Jian-long & Tang Minhua, 2010).
Role in Enzymatic Activity
The enzymatic activity involving L-lysine, including its hydroxylation, is significant in biological processes. Stehr et al. (1999) explored the effect of a mutation in L-lysine N6-hydroxylase, affecting the affinities for cofactors and substrate lysine, indicating the critical role of proline in the enzyme's structure and function (Stehr et al., 1999).
Peptide Nucleic Acids Synthesis
G. Lowe and T. Vilaivan (1997) reported on the preparation of dipeptides, including variants of proline, for the synthesis of novel peptide nucleic acids, illustrating the compound's utility in advanced biochemical synthesis (Lowe & Vilaivan, 1997).
Enzyme Inhibition Studies
The compound has been studied for its potential in inhibiting enzymes like angiotensin-converting enzyme, as indicated by Bull et al. (1985) in their work on peptide analogs including L-lysyl-L-proline derivatives (Bull et al., 1985).
Polymer Synthesis
In polymer science, Gkikas et al. (2011) demonstrated the synthesis of homopolymers and copolymers involving L-proline, which could include applications for N-(N6-Trifluoroacetyl-L-lysyl)-L-proline in material science (Gkikas et al., 2011).
Cryoprotectant in Crystallography
L-Proline, a component of the compound, has been used as a cryoprotectant in protein crystallography, as demonstrated by Pemberton et al. (2012), highlighting its potential in preserving biological samples at low temperatures (Pemberton et al., 2012).
Impact on DNA and Collagen Synthesis
The effects of similar compounds on DNA and collagen synthesis in cellular models have been explored, as shown by Rhaleb et al. (2001), who studied N-Acetyl-seryl-aspartyl-lysyl-proline, closely related to the compound (Rhaleb et al., 2001).
Biological Effects and Mechanisms
A. Liu and F. Yang (2023) reviewed the biological effects and mechanisms of Ac-SDKP, a related compound, indicating the potential biological and pharmacological relevance of N-(N6-Trifluoroacetyl-L-lysyl)-L-proline (Liu & Yang, 2023).
Lysine Analogues Synthesis
Weber, Potier, and Thierry (1999) developed a method for synthesizing lysine analogues, including steps involving lysyl-proline sequences, which could be relevant for N-(N6-Trifluoroacetyl-L-lysyl)-L-proline (Weber, Potier, & Thierry, 1999).
Safety And Hazards
properties
IUPAC Name |
(2S)-1-[(2S)-2-amino-6-[(2,2,2-trifluoroacetyl)amino]hexanoyl]pyrrolidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20F3N3O4/c14-13(15,16)12(23)18-6-2-1-4-8(17)10(20)19-7-3-5-9(19)11(21)22/h8-9H,1-7,17H2,(H,18,23)(H,21,22)/t8-,9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUYCUFZXUZRHSL-IUCAKERBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CCCCNC(=O)C(F)(F)F)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CCCCNC(=O)C(F)(F)F)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20F3N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50908320 | |
Record name | N6-(2,2,2-Trifluoroacetyl)-L-lysyl-L-proline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50908320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(N6-Trifluoroacetyl-L-lysyl)-L-proline | |
CAS RN |
103300-89-6 | |
Record name | N6-(2,2,2-Trifluoroacetyl)-L-lysyl-L-proline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=103300-89-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(N6-Trifluoroacetyl-L-lysyl)-L-proline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103300896 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N6-(2,2,2-Trifluoroacetyl)-L-lysyl-L-proline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50908320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | L-Proline, N6-(2,2,2-trifluoroacetyl)-L-lysyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-(N6-TRIFLUOROACETYL-L-LYSYL)-L-PROLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1CY62CU55Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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